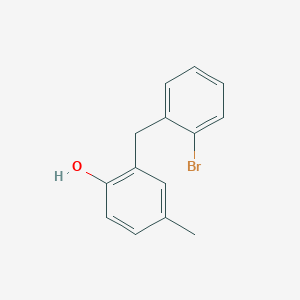

2-(2-Bromobenzyl)-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5468-74-6 |

|---|---|

Molecular Formula |

C14H13BrO |

Molecular Weight |

277.16 g/mol |

IUPAC Name |

2-[(2-bromophenyl)methyl]-4-methylphenol |

InChI |

InChI=1S/C14H13BrO/c1-10-6-7-14(16)12(8-10)9-11-4-2-3-5-13(11)15/h2-8,16H,9H2,1H3 |

InChI Key |

ZNIDNYDBMKCRHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromobenzyl 4 Methylphenol and Its Strategic Precursors

Retrosynthetic Analysis of 2-(2-Bromobenzyl)-4-methylphenol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.indeanfrancispress.com For this compound, the most logical disconnection is the C-C bond between the methylene (B1212753) bridge and the phenol (B47542) ring.

This primary disconnection suggests two main precursor synthons: a nucleophilic p-cresol (B1678582) equivalent and an electrophilic 2-bromobenzyl equivalent. This leads to the identification of p-cresol and a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide) as plausible starting materials. An alternative disconnection could involve a functional group interconversion (FGI), where one of the aromatic rings is functionalized with a group suitable for cross-coupling reactions, such as a boronic acid or an organometallic species. ias.ac.inresearchgate.net

Classical Synthetic Routes to Benzylphenols Applicable to this compound

Classical methods for forming the benzyl-phenol linkage have been well-established for decades and typically involve electrophilic aromatic substitution or condensation reactions.

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, allowing for the formation of C-C bonds on an aromatic ring. fiveable.me In the context of synthesizing this compound, this would involve the reaction of p-cresol with an electrophilic 2-bromobenzyl species. The hydroxyl group of p-cresol is a strong ortho-, para-directing activator. Since the para position is blocked by the methyl group, substitution is directed to the ortho positions.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which enhances the electrophilicity of the benzyl (B1604629) halide. google.comgoogle.com A significant challenge with this method is controlling regioselectivity and preventing polyalkylation. The reaction of phenol with benzyl chloride, for instance, often yields a mixture of o-benzylphenol and p-benzylphenol. google.comgoogle.com For the target molecule, the primary product expected from the reaction of p-cresol with 2-bromobenzyl bromide would be this compound, with potential for di-substitution as a side product.

Table 1: Comparison of Catalysts in Friedel-Crafts Benzylation of Phenols

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous, often in a non-polar solvent | High reactivity | Strong Lewis acid can lead to side reactions, corrosion issues. google.com |

| Zinc Chloride (ZnCl₂) | Milder conditions compared to AlCl₃ | Reduced side reactions | Lower catalytic activity than AlCl₃. google.com |

| Activated Alumina (B75360) (γ-Al₂O₃) | High temperatures (125-300 °C) | High selectivity for ortho-alkylation, reusable catalyst. google.comgoogle.com | Requires high temperatures, may not be suitable for sensitive substrates. |

Condensation reactions provide an alternative classical route. This approach often involves reacting a phenol with a benzyl alcohol in the presence of an acid catalyst, leading to the formation of the benzylphenol and water. google.comprepchem.com For the synthesis of this compound, this would entail the condensation of p-cresol with 2-bromobenzyl alcohol. The use of activated alumina as a catalyst at elevated temperatures has been shown to favor the formation of the ortho-benzylated product. google.com Another variation involves the rearrangement of a benzyl phenyl ether. For example, 4-methylphenyl benzyl ether could be synthesized and then rearranged under thermal or acidic conditions to yield 2-benzyl-4-methylphenol. lookchem.com

Modern Catalytic Approaches for the Construction of the this compound Skeleton

Modern synthetic chemistry has seen a paradigm shift towards catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. youtube.com A hypothetical Suzuki-Miyaura coupling for the synthesis of this compound could involve the reaction between 2-bromo-4-methylphenol (B149215) and 2-bromobenzylboronic acid, or alternatively, a boronic acid derivative of p-cresol and 1-bromo-2-(bromomethyl)benzene, catalyzed by a palladium complex. Nickel-catalyzed couplings are also prominent, for instance, coupling benzyl trifluoroborates with aryl halides. nih.gov These methods generally offer high yields and are tolerant of a wide range of functional groups, although they require the pre-functionalization of the coupling partners. youtube.com

Table 2: Hypothetical Modern Cross-Coupling Strategies

| Coupling Reaction | Phenolic Partner | Benzylic Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-4-methylphenol | (2-Bromophenyl)methylboronic acid | Pd(PPh₃)₄ / Base |

| Negishi | 2-Bromo-4-methylphenol | (2-Bromobenzyl)zinc chloride | Pd(dba)₂ / Ligand |

| Kumada | 2-Iodo-4-methylphenol | 2-Bromobenzylmagnesium bromide | NiCl₂(dppe) |

Direct C-H functionalization represents a highly atom- and step-economical approach, as it avoids the need for pre-functionalizing the starting materials. nih.govmdpi.com For the synthesis of this compound, this would involve the direct, regioselective coupling of a C-H bond on the p-cresol ring with a 2-bromobenzyl halide.

The hydroxyl group of the phenol can act as an internal directing group, facilitating C-H activation at the ortho position. nih.gov Palladium and rhodium catalysts are commonly employed for such transformations. mdpi.comrsc.org For example, a palladium-catalyzed reaction could proceed via a concerted metalation-deprotonation mechanism at the C-H bond ortho to the hydroxyl group, followed by oxidative addition of the 2-bromobenzyl halide and subsequent reductive elimination to yield the final product. mdpi.com This approach offers a more direct and efficient route to the target molecule, minimizing waste and synthetic steps.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The choice of solvent and the temperature at which the reactions are conducted play a pivotal role in directing the regioselectivity and minimizing side reactions.

For the synthesis of the precursor, 2-bromo-4-methylphenol:

The bromination of p-cresol is an exothermic reaction where temperature control is critical to prevent over-bromination and the formation of undesired isomers. google.comgoogle.com Solvents are chosen for their ability to dissolve the reactants and to help manage the reaction temperature.

Commonly used solvents include chlorinated hydrocarbons such as methylene dichloride and chloroform. google.com The reaction is typically carried out at low temperatures, ranging from -5 to 10 °C, to favor the formation of the desired 2-bromo-4-methylphenol. google.com One patented method specifies cooling the reaction mixture to between -5 and 0 °C before the dropwise addition of a bromine-chloroform solution over a period of 7 hours to maintain control over the reaction. google.com Another process describes a continuous bromination where the temperature of the reactants entering the reactor is maintained between -20 to 10 °C, with the reactor outlet temperature in the range of -15 to 30 °C. google.com

The following table, derived from patent literature for the synthesis of 2-bromo-4-methylphenol, illustrates the impact of solvent and temperature on the reaction.

Table 1: Influence of Solvent and Temperature on the Synthesis of 2-bromo-4-methylphenol

| Solvent | Temperature (°C) | Molar Ratio (p-cresol:bromine) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Chloroform | -5 to 0 | 1:1.15 | >99 | >98 | google.com |

| Methylene Dichloride | -20 to 10 (inlet), -15 to 30 (outlet) | 1:0.98-1.03 | High | High | google.com |

For the synthesis of this compound:

The subsequent Friedel-Crafts alkylation of 2-bromo-4-methylphenol with a 2-bromobenzyl halide is also sensitive to solvent and temperature. While specific data for this exact reaction is scarce, general principles of Friedel-Crafts reactions suggest that solvent polarity can influence the reaction rate and selectivity. Non-polar solvents are often used, but the choice can be highly substrate and catalyst dependent. Temperature control is again crucial to prevent side reactions such as polyalkylation or rearrangement of the alkylating agent. In some specialized vapor-phase alkylations of phenols to achieve ortho-selectivity, very high temperatures in the range of 300 to 600 °C are employed. google.com

The catalytic system is a cornerstone of modern synthetic chemistry, and its optimization is key to enhancing the efficiency and selectivity of the synthesis of this compound.

For the synthesis of the precursor, 2-bromo-4-methylphenol:

While the direct bromination of p-cresol can proceed without a catalyst, Lewis acids can be employed to enhance the reaction. One process describes the use of methane (B114726) sulfonic acid in catalytic amounts (0.1 to 10% by weight of 4-methyl phenol). quickcompany.in

For the synthesis of this compound:

The Friedel-Crafts benzylation of phenols is traditionally catalyzed by stoichiometric amounts of Lewis acids like AlCl₃ or BF₃. However, modern approaches focus on using catalytic amounts of more efficient and selective catalysts. A wide array of Lewis and Brønsted acids have been explored for similar reactions, including metal triflates (e.g., Yb(OTf)₃, La(OTf)₃, Sc(OTf)₃), metal chlorides (e.g., InCl₃, NbCl₅, FeCl₃), and late transition metals (e.g., HAuCl₄, IrCl₃). nih.gov

For palladium-catalyzed cross-coupling reactions, which represent an alternative synthetic route, the choice of ligand is critical for the reaction's success. Ligands such as phosphines (e.g., DavePhos, P(t-Bu)₃) can modulate the electronic and steric properties of the palladium center, thereby influencing the catalytic activity and selectivity. acs.org The design of ligands is an active area of research aimed at improving catalyst performance in terms of turnover number, turnover frequency, and substrate scope. nih.gov

The following table summarizes various catalysts used in Friedel-Crafts benzylation reactions of arenes, providing a reference for potential catalytic systems for the synthesis of this compound.

Table 2: Catalysts for Friedel-Crafts Benzylation of Arenes

| Catalyst | Substrate | Alkylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| HAuCl₄ | Various Arenes | Benzyl Alcohols | High | nih.gov |

| IrCl₃ | Various Arenes | Benzyl Alcohols | High | nih.gov |

| FeCl₃ | Various Arenes | Benzyl Alcohols | High | nih.gov |

| Yb(OTf)₃ | Arenes | Benzyl Alcohols | High | nih.gov |

| InCl₃ | Arenes | Benzyl Alcohols | High | nih.gov |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several strategies.

A key approach is the replacement of traditional homogeneous catalysts with heterogeneous solid acid catalysts. acgpubs.orgmdpi.com These catalysts, such as zeolites, clays (B1170129) (e.g., dealuminated montmorillonite), and supported heteropoly acids (e.g., 12-tungstophosphoric acid on silica), offer several advantages. mdpi.comresearchgate.net They are often less corrosive, can be easily separated from the reaction mixture by filtration, and are frequently recyclable, which reduces waste and cost. acgpubs.orgmdpi.comrsc.org For instance, nanosized silica-supported 12-tungstophosphoric acid has been shown to be a highly active and stable catalyst for the alkylation of p-cresol with tert-butanol (B103910) and can be recycled multiple times without significant loss of activity. mdpi.com

Another green strategy is the use of ionic liquids as both solvents and catalysts. ajptr.comresearchgate.netresearchgate.netionike.com Ionic liquids have negligible vapor pressure, which reduces air pollution, and their properties can be tuned to optimize reaction conditions. ionike.com For example, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM][AlCl₄]) has been used as an efficient and recyclable catalyst for the Friedel-Crafts acylation of phenols, offering improved regioselectivity and better yields under solvent-free conditions. ajptr.com

The choice of alkylating agent also has green implications. Using benzyl alcohols instead of benzyl halides is a greener alternative as it avoids the formation of halogenated waste products. nih.govacgpubs.org Furthermore, optimizing reaction conditions to improve atom economy, reduce energy consumption (e.g., by using more active catalysts that allow for lower reaction temperatures), and minimize the use of hazardous solvents are all integral to a green synthetic approach. acgpubs.org

The following table highlights some green catalysts and their performance in related phenol alkylation reactions.

Table 3: Green Catalysts for Phenol Alkylation

| Catalyst | Substrate | Alkylating Agent | Key Green Feature(s) | Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|

| Dealuminated Montmorillonite | p-Cresol | tert-Butyl Alcohol | Recyclable solid acid catalyst | 93.2% conversion | researchgate.net |

| 12-Tungstophosphoric Acid/SiO₂ | p-Cresol | tert-Butanol | Recyclable, stable solid acid | High conversion and selectivity | mdpi.com |

| [EMIM][AlCl₄] | Phenols | Acetyl Chloride | Recyclable ionic liquid, solvent-free | Good to excellent yields | ajptr.com |

| Basic Metal Oxide | Phenols | Benzyl Alcohol | Heterogeneous catalyst, vapor phase | High selectivity for ortho-alkylation | google.com |

Reactivity and Mechanistic Investigations of 2 2 Bromobenzyl 4 Methylphenol

Reactivity of the Aryl Bromide Moiety in 2-(2-Bromobenzyl)-4-methylphenol

The carbon-bromine bond on the benzyl (B1604629) ring is a key site for synthetic modification, primarily through reactions common to aryl halides, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism for aryl halides involves a two-step addition-elimination process. libretexts.org In this pathway, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For S_NAr reactions to proceed readily, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the anionic Meisenheimer intermediate through resonance. libretexts.org In the case of this compound, the aryl ring containing the bromine atom lacks significant activation. The substituents present (a benzyl group and the alkyl portion of the other ring) are not strongly electron-withdrawing. Therefore, nucleophilic aromatic substitution on this moiety is generally disfavored under standard conditions and would likely require harsh conditions, such as the use of very strong nucleophiles or high temperatures. libretexts.org While recent studies have shown that some S_NAr reactions can proceed through a concerted mechanism, these often involve specific heterocyclic systems or highly activated substrates. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide moiety of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions proceed under mild conditions and tolerate a wide variety of functional groups. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov The aryl bromide of this compound would readily participate as the electrophilic partner in this reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the benzyl ring. nih.govrsc.org

| Organoboron Reactant | Expected Product | Catalyst System (Typical) |

|---|---|---|

| Phenylboronic acid | 2-(2-Phenylbenzyl)-4-methylphenol | Pd(PPh₃)₄, K₂CO₃ |

| 4-Methoxyphenylboronic acid | 2-[2-(4-Methoxyphenyl)benzyl]-4-methylphenol | Pd(OAc)₂, SPhos, K₃PO₄ |

| Vinylboronic acid | 4-Methyl-2-(2-vinylbenzyl)phenol | PdCl₂(dppf), Cs₂CO₃ |

| Methylboronic acid | 4-Methyl-2-(2-methylbenzyl)phenol | Pd₂(dba)₃, CataXCium A, K₃PO₄ |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a mild base, such as an amine. wikipedia.orgorganic-chemistry.org The aryl bromide of this compound serves as a suitable electrophile for this transformation, enabling the synthesis of various arylalkyne derivatives. The reaction can be carried out under mild, and sometimes even copper-free, conditions. organic-chemistry.orgbeilstein-journals.org

| Terminal Alkyne | Expected Product | Catalyst System (Typical) |

|---|---|---|

| Phenylacetylene | 4-Methyl-2-[2-(phenylethynyl)benzyl]phenol | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Trimethylsilylacetylene | 4-Methyl-2-[2-(trimethylsilylethynyl)benzyl]phenol | Pd(OAc)₂, PPh₃, CuI, Et₃N |

| Propargyl alcohol | 3-[2-(2-Hydroxy-5-methylbenzyl)phenyl]prop-2-yn-1-ol | Pd(PPh₃)₄, CuI, n-BuNH₂ |

| 2-Methyl-3-butyn-2-ol | 4-[2-(2-Hydroxy-5-methylbenzyl)phenyl]-2-methylbut-3-yn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU |

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction generally proceeds with high regioselectivity, with arylation occurring at the less substituted carbon of the alkene double bond, and typically yields the E-isomer. organic-chemistry.orgthieme-connect.de The aryl bromide of this compound can be coupled with various alkenes, such as acrylates, styrenes, or simple olefins, to introduce a vinyl group onto the benzyl ring. wikipedia.orgchem-station.com

| Alkene | Expected Product (E-isomer) | Catalyst System (Typical) |

|---|---|---|

| Styrene | 4-Methyl-2-(2-styrylbenzyl)phenol | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Methyl acrylate | Methyl 3-[2-(2-hydroxy-5-methylbenzyl)phenyl]acrylate | Pd(OAc)₂, PPh₃, K₂CO₃ |

| 1-Octene | 2-(2-(Oct-1-en-1-yl)benzyl)-4-methylphenol | PdCl₂(PPh₃)₂, Et₃N |

Formation and Reactivity of Organometallic Intermediates

The success of the cross-coupling reactions described above hinges on the formation of a key organometallic intermediate. In palladium-catalyzed reactions, the first step is the oxidative addition of a low-valent palladium(0) species into the carbon-bromine bond of this compound. nih.govwikipedia.org This step forms a square planar palladium(II) intermediate, specifically an arylpalladium(II) halide complex.

This organopalladium intermediate is the central player in the catalytic cycle. Its subsequent reactivity depends on the specific coupling reaction being performed:

In the Suzuki-Miyaura reaction , the arylpalladium(II) complex undergoes transmetalation with the boronate species (activated by the base) to form a diarylpalladium(II) complex, which then reductively eliminates the product. nih.gov

In the Sonogashira reaction , the intermediate reacts with a copper(I) acetylide (formed from the terminal alkyne, copper catalyst, and base) in a transmetalation-like step to generate an alkynyl(aryl)palladium(II) species that subsequently yields the product via reductive elimination. wikipedia.org

In the Heck reaction , the arylpalladium(II) complex coordinates to the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step forms the product alkene and a hydridopalladium(II) complex, which is then reduced back to palladium(0) by the base to complete the cycle. wikipedia.orgnih.gov

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group is another site of reactivity, allowing for functional group interconversions such as etherification and esterification, as well as oxidation reactions.

Functional Group Interconversions: Etherification and Esterification

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a nucleophilic phenoxide ion. This phenoxide is a versatile intermediate for forming ethers and esters.

Etherification: The most common method for preparing aryl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide, followed by nucleophilic attack on an alkyl halide or other substrate with a good leaving group. This S_N2 reaction provides a straightforward route to a wide variety of alkyl aryl ethers.

Esterification: Phenolic esters can be synthesized by reacting the phenol with a carboxylic acid or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640). When using an acyl chloride or anhydride, the reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. This method provides a high-yielding route to phenyl esters.

| Reaction Type | Reagent | Base/Catalyst | Expected Product |

|---|---|---|---|

| Etherification | Methyl iodide (CH₃I) | K₂CO₃ | 1-(2-Bromobenzyl)-2-methoxy-4-methylbenzene |

| Etherification | Benzyl bromide (BnBr) | NaH | 2-(Benzyloxy)-1-(2-bromobenzyl)-4-methylbenzene |

| Esterification | Acetyl chloride (CH₃COCl) | Pyridine | 2-(2-Bromobenzyl)-4-methylphenyl acetate |

| Esterification | Benzoic anhydride ((PhCO)₂O) | DMAP (cat.) | 2-(2-Bromobenzyl)-4-methylphenyl benzoate |

Oxidation Reactions of the Phenolic Moiety

Phenols are susceptible to oxidation, and the products formed can vary widely depending on the oxidant and reaction conditions. niscpr.res.in The oxidation of this compound could potentially lead to several outcomes.

Theoretical Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Rings

The molecule possesses two aromatic rings, both of which can potentially undergo substitution reactions.

Phenolic Ring: The hydroxyl (-OH) and methyl (-CH₃) groups are strong and weak activating groups, respectively, for electrophilic aromatic substitution (EAS). libretexts.org They direct incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the powerful -OH group are key sites for electrophilic attack.

Bromobenzyl Ring: The bromine atom (-Br) is a deactivating but ortho-, para-directing group for EAS due to the competing effects of induction and resonance.

Predicted Halogenation, Nitration, and Sulfonation Studies

Given the highly activated nature of the phenolic ring, these reactions would be expected to occur preferentially on this ring.

| Reaction Type | Expected Major Products on Phenolic Ring | Theoretical Rationale |

| Halogenation | 2-(2-Bromobenzyl)-6-halo-4-methylphenol | The position ortho to the hydroxyl group and meta to the methyl group is sterically accessible and electronically favored for electrophilic attack. Polysubstitution is possible under harsh conditions. libretexts.org |

| Nitration | 2-(2-Bromobenzyl)-4-methyl-6-nitrophenol | Nitration would likely occur at the position ortho to the activating hydroxyl group. orgsyn.org |

| Sulfonation | 2-(2-Bromobenzyl)-4-methyl-6-sulfophenol | Sulfonation is typically reversible and may be directed by thermodynamic control, but the kinetic product is expected at the ortho position to the hydroxyl group. |

Predicted Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions are sensitive to both activating and deactivating groups.

Alkylation/Acylation on Phenolic Ring: Phenols can undergo Friedel-Crafts reactions, although the Lewis acid catalyst can coordinate with the hydroxyl group, sometimes complicating the reaction. libretexts.org The reaction would be directed to the position ortho to the hydroxyl group.

Alkylation/Acylation on Bromobenzyl Ring: The deactivating effect of the bromine atom makes the bromobenzyl ring less susceptible to Friedel-Crafts reactions compared to the activated phenolic ring.

Theoretical Radical Reactions

The benzylic C-H bonds of the methylene (B1212753) bridge are potential sites for radical abstraction.

| Reaction Type | Potential Reaction Site | Theoretical Rationale |

| Benzylic Halogenation | Methylene bridge (-CH₂-) | In the presence of radical initiators (e.g., AIBN) and a halogen source (e.g., NBS), the benzylic hydrogens could be substituted. |

| Oxidation | Methylene bridge (-CH₂-) | Strong oxidizing agents could potentially oxidize the methylene bridge to a carbonyl group, forming a benzophenone (B1666685) derivative. |

Theoretical Rearrangement Reactions

While no specific rearrangements are documented, molecules with similar diarylmethane scaffolds can undergo acid-catalyzed rearrangements, potentially involving migration of one of the aryl groups. Such reactions are highly dependent on the specific conditions and substrates.

Predicted Mechanistic Studies Using Kinetic Isotope Effects and Trapping Experiments

To elucidate the mechanisms of the hypothetical reactions described above, standard physical organic chemistry techniques could be employed.

Kinetic Isotope Effect (KIE): In a hypothetical sulfonation reaction, replacing the hydrogen at the 6-position of the phenol ring with deuterium (B1214612) (a secondary KIE experiment) could help determine the nature of the rate-determining step. A significant kH/kD value would suggest that C-H bond breaking is involved in this step.

Trapping Experiments: During a hypothetical nucleophilic aromatic substitution on the bromobenzyl ring (which would require harsh conditions or a suitable activating group), the addition of a radical scavenger could help determine if the reaction proceeds via a radical mechanism versus an addition-elimination (SNAAr) pathway.

Derivatization and Functionalization Strategies for 2 2 Bromobenzyl 4 Methylphenol

Synthesis of Advanced Chemical Intermediates from 2-(2-Bromobenzyl)-4-methylphenol

No published research specifically details the synthesis of advanced chemical intermediates using this compound as a starting material.

Strategic Exploitation of the Phenolic Hydroxyl Group for Complex Molecular Architectures

There are no available studies that focus on the strategic manipulation of the phenolic hydroxyl group of this compound for the synthesis of complex molecules.

Design and Synthesis of Novel Chemical Scaffolds Based on the this compound Framework

No novel chemical scaffolds have been designed or synthesized based on the this compound framework according to the available scientific literature.

Applications of 2 2 Bromobenzyl 4 Methylphenol in Advanced Organic Synthesis Research

2-(2-Bromobenzyl)-4-methylphenol as a Key Building Block in the Synthesis of Complex Organic Molecules

The structural features of this compound, namely the presence of a phenolic hydroxyl group, a reactive bromobenzyl moiety, and a substituted aromatic ring, make it an exceptionally valuable precursor in the synthesis of intricate organic molecules.

Role in Multi-step Synthesis of Diverse Chemical Structures

The application of multi-step synthesis is crucial for creating complex chemical compounds, and this compound serves as a foundational component in many such sequences. Its distinct reactive centers allow for a stepwise and controlled introduction of various functional groups and molecular fragments. For instance, the phenolic hydroxyl group can be readily derivatized or used to direct subsequent reactions, while the bromo group on the benzyl (B1604629) ring is a prime site for cross-coupling reactions, nucleophilic substitutions, or the formation of organometallic reagents. This versatility allows for the construction of a diverse range of chemical structures that would be difficult to access through other means. The ability to perform a sequence of reactions in a controlled manner is a significant advantage in the total synthesis of natural products and the creation of novel pharmaceutical agents.

Precursor for Advanced Synthetic Reagents

Beyond its direct incorporation into target molecules, this compound can also be transformed into more complex and specialized reagents. The inherent reactivity of its functional groups allows for the synthesis of unique organometallic complexes, chiral ligands, and tailored catalysts. For example, the bromine atom can be converted into an organolithium or Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions. The phenolic moiety can be modified to create ligands for transition metal catalysis, influencing the selectivity and efficiency of subsequent transformations.

Utility of this compound in Chemo-, Regio-, and Stereoselective Synthetic Processes

Achieving selectivity is a major goal in organic synthesis, and this compound provides a scaffold that can be exploited to control the outcome of chemical reactions.

Chemoselectivity: The presence of multiple reactive sites in this compound allows for selective reactions at one site while leaving others intact. For instance, under specific conditions, the phenolic hydroxyl group can be selectively protected or reacted without affecting the bromobenzyl group, and vice versa. This is crucial for minimizing the need for extensive protection-deprotection steps, leading to more efficient synthetic routes.

Regioselectivity: The substitution pattern on the aromatic rings of this compound can direct incoming reagents to specific positions. The existing methyl and hydroxyl groups on the phenol (B47542) ring influence the regioselectivity of electrophilic aromatic substitution reactions, guiding new substituents to predictable locations. Similarly, the position of the bromo group on the benzyl ring dictates the point of attachment in cross-coupling reactions.

Stereoselectivity: While this compound itself is not chiral, it can be used as a substrate in stereoselective reactions. For example, the hydroxyl group can direct the stereochemical outcome of reactions on adjacent positions through coordination with a chiral catalyst. Furthermore, it can be a precursor for the synthesis of chiral ligands, which are instrumental in asymmetric catalysis.

| Selectivity Type | Application with this compound |

| Chemoselectivity | Selective reaction at the phenolic -OH or the benzylic -Br. |

| Regioselectivity | Directing further substitution on the aromatic rings. |

| Stereoselectivity | Use as a substrate in catalyst-directed stereoselective reactions. |

Integration of this compound into Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. The structure of this compound is well-suited for such processes. For example, a reaction sequence could be initiated at the bromobenzyl moiety, such as a palladium-catalyzed coupling, which then triggers an intramolecular cyclization involving the phenolic hydroxyl group. This can lead to the rapid construction of complex heterocyclic frameworks, which are common motifs in biologically active molecules. The ability to orchestrate a series of reactions in a single pot reduces waste, saves time, and simplifies the purification process.

Prospective Applications in the Development of New Synthetic Methodologies

The unique reactivity of this compound makes it an ideal platform for the development of novel synthetic methods. Researchers can use this compound to test new catalytic systems, explore unprecedented reaction pathways, and devise innovative strategies for bond formation. For instance, the development of new cross-coupling partners or the exploration of novel activation methods for the C-Br bond could be investigated using this substrate. The insights gained from studying the reactivity of this compound can lead to the discovery of more general and powerful synthetic tools that can be applied to a wide range of other molecules. The development of new synthetic methods is a continuous process in organic chemistry, and versatile molecules like this compound are essential for driving this innovation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 2 Bromobenzyl 4 Methylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(2-Bromobenzyl)-4-methylphenol, a suite of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is employed to assign every proton and carbon signal, thereby piecing together the molecular puzzle.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D ¹H and ¹³C NMR spectra provide initial insights into the number and types of protons and carbons, 2D NMR techniques are essential for establishing the intricate network of correlations within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). researchgate.netsdsu.edu For this compound, COSY is instrumental in tracing the spin systems within the two aromatic rings and confirming the connectivity between the benzylic protons and the adjacent aromatic ring. For instance, the proton on C3 of the phenol (B47542) ring would show a correlation with the proton on C5, and the protons on the bromobenzyl ring would exhibit their own set of correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms. sdsu.educolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. columbia.edu In the case of this compound, each proton signal from the aromatic rings and the methyl and methylene (B1212753) groups would be correlated to its corresponding carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ peaks appearing in opposite phase to CH₂ peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduwisc.edu This is arguably the most powerful tool for connecting different structural fragments of a molecule. For this compound, HMBC is crucial for confirming the connection between the two aromatic rings via the methylene bridge. Key HMBC correlations would be observed between the benzylic protons (on C7) and the carbons of both the bromobenzyl ring (e.g., C1', C2', C6') and the phenolic ring (e.g., C1, C2, C3). It is also invaluable for assigning quaternary carbons, which are not observed in HSQC spectra. wisc.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This experiment is vital for determining the through-space proximity of different parts of the molecule, which in turn helps to define its preferred conformation in solution. For this compound, NOESY correlations could be expected between the benzylic protons and the protons on the phenolic ring (specifically H3), as well as between the benzylic protons and the protons on the bromobenzyl ring, providing insights into the rotational preferences around the C2-C7 bond.

A hypothetical set of NMR data for this compound is presented in the tables below to illustrate the expected chemical shifts and key 2D NMR correlations.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Key COSY Correlations | Key NOESY Correlations |

| H3 | 6.9 - 7.1 | d | H5 | OH, H7 |

| H5 | 6.7 - 6.9 | dd | H3, H6 | H6, CH₃ |

| H6 | 6.6 - 6.8 | d | H5 | H5, CH₃ |

| OH | 4.5 - 5.5 | s | - | H3 |

| CH₃ | 2.2 - 2.4 | s | - | H5, H6 |

| H7 (CH₂) | 3.9 - 4.1 | s | - | H3, H3', H6' |

| H3' | 7.5 - 7.7 | d | H4' | H7 |

| H4' | 7.2 - 7.4 | t | H3', H5' | - |

| H5' | 7.0 - 7.2 | t | H4', H6' | - |

| H6' | 7.3 - 7.5 | d | H5' | H7 |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Key HMBC Correlations (from Protons) |

| C1 | 150 - 155 | H3, H5, OH |

| C2 | 125 - 130 | H3, H6, H7 |

| C3 | 130 - 135 | H5, H7 |

| C4 | 130 - 135 | H5, H6, CH₃ |

| C5 | 115 - 120 | H3, H6, CH₃ |

| C6 | 128 - 132 | H5, CH₃ |

| CH₃ | 20 - 22 | H5, H6 |

| C7 (CH₂) | 35 - 40 | H3, H6', H3' |

| C1' | 138 - 142 | H7, H3', H5' |

| C2' | 122 - 126 | H7, H4' |

| C3' | 132 - 135 | H5' |

| C4' | 128 - 132 | H6' |

| C5' | 127 - 130 | H3' |

| C6' | 131 - 134 | H4' |

Solid-State NMR for Conformational and Packing Analysis

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline or amorphous solid state. dtic.milnih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly useful. dtic.mil For this compound, ¹³C CP-MAS spectra would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding and π-π stacking, by analyzing changes in chemical shifts and relaxation times. mdpi.com This technique would be especially valuable for studying derivatives of this compound, such as polymers, where solution-state NMR might be less informative due to poor solubility or broad lines. dtic.mil

Advanced Mass Spectrometry Techniques for Precise Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule from its exact mass. acs.org For this compound (C₁₄H₁₃BrO), the expected monoisotopic mass would be calculated with high precision. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved, providing definitive evidence for the presence of a single bromine atom in the molecule.

| Ion | Formula | Calculated m/z (monoisotopic) | Observed m/z (HRMS) | Difference (ppm) |

| [M]⁺ | C₁₄H₁₃⁷⁹BrO | 276.0150 | Hypothetical Data | < 5 |

| [M+2]⁺ | C₁₄H₁₃⁸¹BrO | 278.0130 | Hypothetical Data | < 5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.govnih.gov This technique provides a wealth of structural information by revealing the fragmentation pathways of the molecule. For this compound, the molecular ion ([M]⁺) would be expected to undergo characteristic fragmentations. A primary fragmentation would likely be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. The loss of the bromine atom is another expected fragmentation pathway. By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be confirmed.

Proposed Fragmentation Pathway for this compound:

[M]⁺ (m/z 276/278): The molecular ion.

Loss of Br• (m/z 197): Cleavage of the C-Br bond.

Benzylic cleavage (m/z 107): Formation of the hydroxytropylium ion from the phenolic moiety.

Benzylic cleavage (m/z 169/171): Formation of the bromobenzyl cation.

X-ray Crystallography for Definitive Determination of Molecular Structure and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure determination would provide definitive proof of its constitution and conformation in the solid state. It would reveal the planarity of the aromatic rings, the conformation of the methylene bridge, and any intramolecular hydrogen bonding between the phenolic hydroxyl group and the π-system of the bromobenzyl ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture. nih.gov

| Parameter | Expected Value |

| Crystal System | Hypothetical Data (e.g., Monoclinic) |

| Space Group | Hypothetical Data (e.g., P2₁/c) |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O bond length | ~1.36 Å |

| C-Br bond length | ~1.90 Å |

| C-C-C (aromatic) bond angle | ~120° |

| Dihedral angle between aromatic rings | Dependent on crystal packing |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

In the case of this compound, IR and Raman spectra would reveal characteristic vibrational frequencies associated with its key structural features. The hydroxyl (-OH) group, for instance, exhibits a distinctive stretching vibration, typically observed as a broad band in the IR spectrum. cdnsciencepub.com The precise frequency of this band can be influenced by intra- and intermolecular hydrogen bonding. cdnsciencepub.com For ortho-substituted phenols, the presence of cis and trans isomers, arising from the orientation of the hydroxyl group relative to the ortho-substituent, can lead to the appearance of two distinct O-H stretching bands. cdnsciencepub.com

The aromatic rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings will also influence the positions and intensities of these bands. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The methyl group (-CH₃) will have its own characteristic stretching and bending vibrations.

A normal coordinate analysis can be employed to make unambiguous vibrational assignments of all the fundamental frequencies by using potential energy distributions and eigenvectors. nih.gov Such analyses have been successfully applied to a variety of substituted phenols, demonstrating the transferability of force constants among related molecules. nih.govnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-O | Stretching | 1200-1300 |

| C-Br | Stretching | 500-700 |

Note: The exact frequencies can vary depending on the physical state of the sample and intermolecular interactions.

Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. cas.cn For instance, the C=C stretching vibrations of the aromatic rings often produce strong Raman signals. The low-frequency region of the Raman spectrum can also provide information about the skeletal vibrations of the molecule. cas.cn

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chiral Derivatives

When this compound is modified to create a chiral center, for example, by introducing a stereogenic carbon in the benzyl moiety, chiroptical spectroscopic techniques become essential for its stereochemical elucidation. cas.czwiley.come-bookshelf.de The two primary methods, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. youtube.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. youtube.com A CD spectrum will show positive or negative peaks (Cotton effects) in the regions where the molecule has a chromophore that absorbs light. youtube.com The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s). researchgate.net For chiral derivatives of this compound, the aromatic rings and the bromine atom act as chromophores. The electronic transitions of these chromophores will give rise to characteristic CD signals that can be used to assign the absolute stereochemistry. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to simulate CD spectra and aid in the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. researchgate.net

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.com An ORD curve displays the optical rotation and its variation across different wavelengths. The shape of the ORD curve, particularly in the region of an absorption band (known as the Cotton effect), is characteristic of the chiral molecule's stereochemistry.

The application of these techniques is crucial in fields where the specific three-dimensional arrangement of atoms is critical, such as in the development of new chiral catalysts or biologically active molecules. nih.gov

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Chiral Derivative | Technique | Wavelength (nm) | Signal |

| (R)-isomer | CD | 280 | Positive Cotton Effect |

| (R)-isomer | CD | 250 | Negative Cotton Effect |

| (S)-isomer | CD | 280 | Negative Cotton Effect |

| (S)-isomer | CD | 250 | Positive Cotton Effect |

| (R)-isomer | ORD | >300 | Positive rotation |

| (S)-isomer | ORD | >300 | Negative rotation |

Note: This table is illustrative. The actual chiroptical properties would depend on the specific structure of the chiral derivative.

Chromatographic and Electrophoretic Methodologies for Purity Assessment and Isomer Separation

Chromatographic and electrophoretic techniques are fundamental for assessing the purity of this compound and for separating it from its isomers and any unreacted starting materials or byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic compounds. nih.govnih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, or methanol). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. By comparing the retention time of the main peak with that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The mass spectrometer then provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio of the fragments, allowing for definitive identification.

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. kyoto-u.ac.jp For phenolic compounds, which are weakly acidic, the separation is typically carried out at a high pH to ensure they are in their anionic form. researchgate.netnih.gov Different isomers of brominated and methylated phenols can often be separated with high efficiency using CE due to subtle differences in their acidity and hydrodynamic radius. researchgate.net

These separation techniques are not only crucial for quality control in the synthesis of this compound but also for the isolation and purification of its various derivatives for further study.

Table 3: Typical Chromatographic and Electrophoretic Methods for the Analysis of this compound

| Technique | Stationary/Mobile Phase or Buffer | Detection Method | Application |

| HPLC | C18 column; Acetonitrile/Water gradient | UV-Vis | Purity assessment, Isomer separation |

| GC-MS | Capillary column (e.g., DB-5); Helium carrier gas | Mass Spectrometry | Identification, Quantification |

| CE | Fused silica (B1680970) capillary; High pH buffer (e.g., borate) | UV-Vis | Isomer separation, Purity analysis |

Computational and Theoretical Investigations of 2 2 Bromobenzyl 4 Methylphenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species. sapub.orgpku.edu.cn

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like 2-(2-Bromobenzyl)-4-methylphenol, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The electron-donating hydroxyl and methyl groups on the phenol (B47542) ring, along with the electron-withdrawing bromine atom on the benzyl (B1604629) group, will influence the energy levels and spatial distribution of the HOMO and LUMO.

Illustrative Data Table for FMO Analysis of a Substituted Phenol (Note: This data is representative and based on general principles for analogous compounds, not specific experimental or calculated values for this compound.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the phenol ring, indicating its role as the primary site for electrophilic attack. |

| LUMO | -0.9 | Distributed across the benzyl ring, suggesting this as a potential site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.9 | Indicates moderate chemical reactivity and stability. |

Quantum chemical calculations can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT methods are commonly used to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, one can assign specific peaks in the NMR spectrum to individual atoms within the molecule. youtube.com Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum to specific molecular vibrations, such as the stretching of the O-H bond or the bending of C-H bonds. researchgate.net

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts (Note: This data is representative and based on general principles for analogous compounds, not specific experimental or calculated values for this compound.)

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

| Phenolic OH | 5.1 | Hydrogen bonding, solvent effects |

| Aromatic (Phenol ring) | 6.7 - 7.1 | Substitution pattern, electronic effects |

| Methylene (B1212753) (CH₂) | 4.0 | Proximity to two aromatic rings |

| Aromatic (Benzyl ring) | 7.2 - 7.6 | Bromine substitution, ring current effects |

| Methyl (CH₃) | 2.3 | Shielding effect of the alkyl group |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred conformations of a molecule and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl and benzyl rings. This would help in identifying the most stable conformations and the energy barriers between them. rsc.org Furthermore, these simulations can shed light on how the molecule interacts with its environment through forces like hydrogen bonds and van der Waals interactions.

Reaction Pathway Modeling, Transition State Analysis, and Energy Profiles for Transformations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. researchgate.netnih.gov By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways for a transformation, locate the transition states, and calculate the activation energies. researchgate.net

For this compound, one could model various reactions, such as its oxidation or its participation in electrophilic substitution reactions. nih.gov The modeling would involve calculating the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for predicting the major products.

Illustrative Data Table for a Hypothetical Reaction Pathway (Note: This data is for a representative electrophilic substitution reaction and is not based on specific calculations for this compound.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Formation of the sigma complex |

| Intermediate | -2.5 | Sigma complex |

| Transition State 2 | +5.8 | Deprotonation step |

| Products | -10.1 | Final substituted product |

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netresearchgate.netnih.gov Computational modeling plays a vital role in QSAR by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or antioxidant effects. researchgate.net The model would use descriptors like lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters to build a mathematical equation that relates these properties to the observed activity. Such models are highly valuable in drug discovery and materials science for designing new molecules with desired properties. mdpi.com

Application of Machine Learning Algorithms for Predicting Reactivity and Synthetic Routes

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even proposing synthetic pathways. nih.govneurips.ccresearchgate.netyoutube.comresearchgate.net By training on large datasets of known chemical reactions, ML models can learn the complex patterns that govern chemical reactivity.

In the context of this compound, ML algorithms could be employed to predict its reactivity in various chemical transformations. researchgate.net For instance, a model could be trained to predict the yield of a particular reaction based on the starting materials, reagents, and reaction conditions. Furthermore, more advanced ML systems could suggest potential synthetic routes for the synthesis of this compound, accelerating the process of chemical discovery. neurips.cc

Future Research Directions and Unexplored Avenues for 2 2 Bromobenzyl 4 Methylphenol

Development of Novel Catalytic Systems Exploiting its Structural Features

The distinct steric and electronic properties of 2-(2-Bromobenzyl)-4-methylphenol make it a compelling candidate for the development of novel catalytic systems. The phenolic oxygen, shielded by the bulky bromobenzyl and methyl groups, could serve as a unique coordination site for metal centers. This steric hindrance might enforce specific coordination geometries, leading to catalysts with high selectivity in a range of organic transformations.

Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as:

Asymmetric Catalysis: The chiral environment that could be created around a metal center by a resolved, enantiopure form of the ligand could be exploited for asymmetric synthesis.

Oxidation Catalysis: The electron-donating nature of the phenol (B47542) ring could modulate the redox potential of a coordinated metal, making it a suitable catalyst for selective oxidation reactions.

Cross-Coupling Reactions: The bromobenzyl group itself could participate in intramolecular or intermolecular cross-coupling reactions, potentially leading to novel catalytic cycles or the in-situ generation of active catalyst species.

Exploration of Bio-Inspired Synthetic Pathways for Analogues and Derivatives

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic strategies could offer efficient and environmentally benign routes to analogues and derivatives of this compound. Researchers are increasingly looking at biological processes, such as the enzymatic functionalization of natural phenols, to inspire new chemical transformations. nih.gov

Future investigations could explore:

Enzymatic Halogenation and Benzylation: Investigating the use of halogenase and benzyltransferase enzymes to catalyze the synthesis of this compound or its analogues could lead to more sustainable production methods.

Biomimetic Approaches: Mimicking the biosynthetic pathways of naturally occurring brominated phenols could provide insights into novel synthetic strategies. nih.gov This could involve using biomimetic catalysts that replicate the function of enzymes. mcgill.ca

Derivative Synthesis: Tailored functionalization of the phenolic group or the aromatic rings, inspired by the modification of natural phenols, could lead to derivatives with enhanced biological activity or material properties. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms for Scalable Production

The translation of laboratory-scale synthesis to industrial production often presents significant challenges. Automated synthesis and flow chemistry platforms offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. syrris.comrsc.org The synthesis of halogenated organic compounds, which can be hazardous and highly exothermic, is particularly well-suited to the controlled environment of flow reactors. rsc.orgsioc-journal.cn

Future research in this area should target:

Development of a Continuous Flow Synthesis Protocol: Designing a robust and efficient continuous flow process for the synthesis of this compound would be a significant advancement. researchgate.net This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity.

In-line Purification and Analysis: Integrating in-line purification and analytical techniques, such as high-performance liquid chromatography (HPLC), would enable real-time monitoring and control of the reaction, leading to a more efficient and automated process. researchgate.net

Library Generation: Utilizing automated platforms to synthesize a library of derivatives of this compound for high-throughput screening in various applications. syrris.com

Advanced Material Science Applications as a Precursor for Functional Polymers or Coatings

Phenolic compounds have a long history as monomers in the production of polymers, most notably phenol-formaldehyde resins. wikipedia.orgyoutube.com The specific functionalities of this compound—the phenolic hydroxyl, the bromine atom, and the aromatic rings—offer multiple handles for polymerization and material functionalization.

Promising avenues for future research include:

Synthesis of Novel Phenolic Resins: Using this compound as a monomer or co-monomer in the synthesis of new phenolic resins could impart unique properties such as flame retardancy (due to the bromine content) and enhanced thermal stability.

Polymer Post-Functionalization: The bromine atom on the benzyl (B1604629) group serves as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups onto a polymer backbone.

Development of Functional Coatings: The compound could be incorporated into coatings to enhance their adhesive properties, chemical resistance, or to introduce specific surface functionalities.

Design and Synthesis of Photoactive or Electroactive Derivatives for Fundamental Chemical Studies

The introduction of photo- or electroactive moieties onto the this compound scaffold could lead to a new class of molecules with interesting photophysical and electrochemical properties. These could be valuable tools for fundamental chemical research and for the development of novel molecular devices.

Future work could focus on:

Synthesis of Photochromic Derivatives: Attaching photochromic groups could allow for the reversible modulation of the compound's properties with light, with potential applications in molecular switches and sensors.

Development of Redox-Active Materials: The phenolic moiety can be electrochemically oxidized. The synthesis of oligomers or polymers of this compound could lead to new electroactive materials for applications in energy storage or electrocatalysis. mdpi.com

Probes for Mechanistic Studies: The unique combination of a photoreleasable bromine atom (upon UV irradiation) and a phenolic reporter group could be exploited to design molecular probes for studying reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromobenzyl)-4-methylphenol, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Bromination of Propiophenone Derivatives : Direct bromination using bromine or HBr under controlled temperatures (40–60°C) in inert solvents like dichloromethane. Stoichiometric optimization is critical to avoid over-bromination .

- Oxidation of 2-Bromo-4-Methylpropiophenol : Employing oxidizing agents like KMnO₄ or CrO₃ in acidic media, with yields dependent on reaction time and pH stability .

- Key Characterization : Post-synthesis, validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structure using FTIR (C-Br stretch ~550 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.4 ppm) .

Q. How can researchers characterize the electronic and steric properties of this compound to predict reactivity?

- Methodological Answer :

- Spectroscopic Analysis : UV-Vis spectroscopy (λmax ~270 nm in ethanol) identifies π→π* transitions. FTIR and Raman spectroscopy resolve vibrational modes of Br-C and phenolic O-H groups .

- Computational Pre-screening : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps, aiding in predicting nucleophilic/electrophilic sites .

Q. What are the primary pharmaceutical applications of this compound, and how is its bioactivity assessed?

- Methodological Answer :

- Intermediate in Drug Synthesis : Used in analgesics and antihistamines. Assess bioactivity via in vitro assays:

- Antimicrobial Testing : Agar diffusion against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HeLa), with IC₅₀ compared to controls like cisplatin .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

- Methodological Answer :

- Dynamic Effects Analysis : Check for tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃). Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

Q. What strategies optimize the photocatalytic degradation of this compound in environmental studies?

- Methodological Answer :

- Experimental Design : Use a central composite design (CCD) to optimize variables like TiO₂ catalyst loading (0.5–2.5 g/L) and UV intensity (254 nm). Monitor degradation via LC-MS, identifying intermediates like 4-methylphenol .

- Kinetic Modeling : Fit data to pseudo-first-order kinetics; assess half-life under varying pH (3–9) to identify stability thresholds .

Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of enzyme inhibition by metal complexes of this compound?

- Methodological Answer :

- Ligand Preparation : Generate 3D structures using ChemDraw3D, optimize geometry with Gaussian09 .

- Docking Workflow : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å) .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (>85%) .

- Catalytic Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ catalysis in flow reactors, minimizing waste and reaction time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis Framework : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, cytotoxicity in HeLa (IC₅₀ = 30 µM) vs. HepG2 (IC₅₀ = 45 µM) may reflect metabolic differences .

- Dose-Response Reevaluation : Replicate studies with standardized protocols (e.g., OECD guidelines) to isolate compound-specific effects from experimental variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.